Potassium nonafluoropentanoate

Description

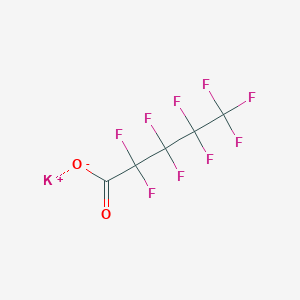

Potassium nonafluoropentanoate (CAS 336-23-2) is a perfluorinated carboxylic acid salt with the molecular formula C₅F₉KO₂ and a molecular weight of 302.14 g/mol . It is widely used as a reference material in environmental and analytical chemistry due to its role in studying per- and polyfluoroalkyl substances (PFAS). With a purity of 98%, it is stored at room temperature, indicating moderate stability under standard conditions . As a PFAS compound, it shares the characteristic carbon-fluorine bonds that confer chemical inertness, thermal stability, and surfactant properties .

Properties

IUPAC Name |

potassium;2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF9O2.K/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14;/h(H,15,16);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMMBPOWNVGELL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F9KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80896625 | |

| Record name | Potassium perfluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336-23-2 | |

| Record name | Potassium perfluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium nonafluoropentanoate can be synthesized through the reaction of nonafluoropentanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the potassium salt and water:

C5F9COOH+KOH→C5F9COOK+H2O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Potassium nonafluoropentanoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other atoms or groups under specific conditions.

Precipitation Reactions: When mixed with certain metal salts, it can form precipitates due to the formation of insoluble compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and metal salts. Reaction conditions such as temperature, solvent, and concentration are crucial in determining the outcome of these reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated organic compounds, while precipitation reactions can produce metal fluorides .

Scientific Research Applications

Contaminant Tracking and Analysis

Potassium nonafluoropentanoate is utilized in environmental monitoring to trace PFAS contamination in soil and water. Its unique properties allow for effective sorption studies, which help in understanding the mobility of PFAS compounds in groundwater systems. Research indicates that compounds like this compound can serve as markers for assessing the spread of PFAS contamination in various environmental matrices .

Remediation Strategies

Studies have explored the use of this compound in developing remediation strategies for contaminated sites. Its behavior in soil-water systems can inform the design of effective treatment methods aimed at reducing PFAS levels in groundwater . The compound's interaction with soil particles can also provide insights into its leachability and potential for groundwater contamination.

Health Impact Studies

Research has focused on the systemic effects of this compound exposure, particularly concerning its immunotoxicity. Studies involving dermal exposure have shown significant alterations in immune responses, indicating potential risks associated with prolonged contact . These findings are crucial for understanding the health implications of PFAS exposure and guiding regulatory measures.

Animal Model Studies

Animal studies have been pivotal in assessing the toxicity of this compound. For instance, experiments have demonstrated dose-dependent effects on liver function and immune system alterations following exposure to various concentrations of PFAS compounds . Such studies provide essential data for risk assessment and regulatory frameworks regarding PFAS usage.

Detection Methods Development

This compound has been integral in developing advanced analytical techniques for detecting PFAS at trace levels in food products and environmental samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been refined to quantify this compound alongside other PFASs, enhancing detection capabilities . This advancement is critical for ensuring food safety and monitoring environmental pollutants.

Sample Preparation Techniques

In analytical chemistry, this compound is used to optimize sample preparation methods for PFAS analysis. Its properties facilitate improved extraction processes from complex matrices, leading to more accurate quantification results . This application underscores the compound's significance in ensuring reliable data collection in environmental assessments.

Case Studies

Mechanism of Action

The mechanism by which potassium nonafluoropentanoate exerts its effects is primarily through its interactions with other molecules. The high electronegativity of fluorine atoms in the compound allows it to form strong bonds with various substrates, influencing reaction pathways and outcomes. These interactions can affect molecular targets and pathways, such as enzyme activity and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Nonafluoropentanoate (CAS 2706-89-0)

- Molecular Formula : C₅F₉NaO₂; Molecular Weight : 286.025 g/mol .

- Key Differences :

- The sodium counterpart has a lower molecular weight (286.025 vs. 302.14) due to the lighter sodium ion compared to potassium.

- Purity: 97% (vs. 98% for the potassium salt), suggesting slight variations in synthesis or purification processes .

- Applications: Both salts serve as reference materials, but sodium salts are often preferred in ion-pairing chromatography due to sodium’s compatibility with common mobile phases .

Perfluoropentanoic Acid (CAS 2706-90-3)

- Molecular Formula : C₅HF₉O₂; Molecular Weight : 264.04 g/mol .

- Key Differences: The free acid form is more volatile and reactive than its potassium salt, making it less stable for long-term storage. Applications: Used as a precursor for synthesizing salts (e.g., potassium nonafluoropentanoate) and esters .

Shorter-Chain PFAS Salts: Potassium Trifluoroacetate (CAS 2923-16-2)

- Molecular Formula : C₂F₃KO₂; Molecular Weight : 152.12 g/mol .

- Key Differences: Chain Length: Trifluoroacetate has a 2-carbon backbone vs. 5-carbon in nonafluoropentanoate. Environmental Impact: Shorter-chain PFAS like trifluoroacetate are increasingly used as alternatives to long-chain PFAS (e.g., PFOA), though their persistence remains a concern .

Comparative Data Table

Research and Environmental Considerations

- Persistence: this compound, like other PFAS, is highly persistent in the environment due to strong C-F bonds. Its 5-carbon chain may exhibit moderate bioaccumulation compared to longer-chain PFAS (e.g., PFOA) .

- Toxicity Data Gap: Limited public data exist on the toxicological profile of this compound, underscoring the need for studies per the Stockholm Convention’s Article 9 .

- Regulatory Trends : Increasing scrutiny of PFAS has shifted focus to alternatives, though shorter-chain compounds like trifluoroacetate still pose regulatory challenges .

Biological Activity

Potassium nonafluoropentanoate (KNP) is a perfluoroalkyl substance (PFAS) that has garnered attention due to its unique chemical properties and potential biological effects. This article explores the biological activity of KNP, focusing on its mechanisms of action, toxicity, and implications for human health and the environment.

Chemical Structure and Properties

This compound is characterized by a perfluorinated carbon chain, which imparts significant stability and resistance to degradation. The chemical formula is , consisting of a five-carbon backbone fully substituted with fluorine atoms. This structure contributes to its hydrophobic and lipophobic characteristics, making it persistent in the environment.

1. Neurotoxicity

Recent research indicates that PFAS compounds, including KNP, may disrupt neurotransmission. Studies have shown that exposure to PFAS can lead to alterations in neurotransmitter levels, particularly affecting dopamine and glutamate systems. These changes are implicated in various neurodegenerative diseases and psychiatric disorders .

Table 1: Effects of PFAS on Neurotransmitter Systems

| Neurotransmitter | Effect of PFAS Exposure |

|---|---|

| Dopamine | Decreased levels |

| Glutamate | Increased levels |

2. Endocrine Disruption

KNP has been linked to endocrine disruption, affecting thyroid hormone function. Thyroid hormones are crucial for development, metabolism, and reproductive health. Studies suggest that PFAS exposure may lead to altered thyroid hormone levels, potentially impacting fetal development and metabolic processes .

Case Study: Thyroid Hormone Disruption

- A cohort study observed that individuals with higher serum levels of PFAS exhibited lower concentrations of triiodothyronine (T3) and thyroxine (T4), indicating potential thyroid dysfunction associated with KNP exposure.

Toxicological Profile

The toxicological effects of KNP are consistent with those observed in other PFAS compounds. Long-term exposure has been associated with various health risks, including liver damage, immune system alterations, and developmental issues.

Table 2: Summary of Toxicological Findings for KNP

| Endpoint | Observed Effect |

|---|---|

| Liver Function | Elevated liver enzymes |

| Immune Response | Reduced vaccine efficacy |

| Developmental Toxicity | Fetal growth impairment |

Environmental Impact

KNP's persistence in the environment raises concerns about its accumulation in biota and potential bioaccumulation in food chains. Studies have detected KNP in various environmental matrices, including water sources and wildlife tissues, suggesting widespread contamination.

Q & A

Q. What are the recommended synthesis protocols for potassium nonafluoropentanoate, and how can purity be validated?

this compound is typically synthesized via neutralization of nonafluoropentanoic acid with potassium hydroxide. To ensure purity (>98%), use analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation and ion chromatography for quantifying residual impurities. Storage at room temperature in inert, airtight containers is critical to prevent hydrolysis or degradation .

Q. What spectroscopic or chromatographic methods are optimal for characterizing this compound?

- 19F NMR : Identifies fluorine substituents and confirms molecular structure.

- LC-MS/MS : Detects trace impurities and quantifies the compound in complex matrices (e.g., environmental samples).

- FTIR : Validates functional groups (e.g., C-F stretches at ~1200 cm⁻¹). Cross-reference spectral libraries from authoritative databases for accuracy .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Discrepancies often arise from variations in analytical conditions (e.g., pH, temperature). Standardize protocols using reference materials (e.g., NIST-certified PFAS standards) and replicate experiments under controlled conditions. Document deviations meticulously to identify sources of error .

Advanced Research Questions

Q. What experimental designs are effective for studying the environmental persistence of this compound in aquatic systems?

Use controlled microcosm studies to simulate environmental conditions. Parameters to monitor include:

- Half-life : Measure degradation rates via LC-MS/MS under varying pH, UV exposure, and microbial activity.

- Bioaccumulation : Assess trophic transfer using model organisms (e.g., Daphnia magna) and compare with regulatory thresholds (e.g., EPA Method 537.1) .

Q. How can researchers resolve contradictions in toxicity data for this compound across in vitro and in vivo models?

- Dose-Response Analysis : Use standardized cell lines (e.g., HepG2 for hepatotoxicity) and compare with in vivo rodent studies.

- Mechanistic Studies : Apply transcriptomics or metabolomics to identify pathways affected at sublethal doses.

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., NTP Monographs) to assess consensus on endpoints like immunotoxicity .

Q. What strategies mitigate cross-contamination in PFAS research involving this compound?

- Labware Selection : Use polypropylene containers instead of glass, which adsorbs PFAS.

- Blanks and Controls : Include procedural blanks in every batch to detect background contamination.

- Instrument Calibration : Regularly validate LC-MS/MS systems with PFAS-free matrices .

Q. How can computational modeling predict the interaction of this compound with biological receptors?

Apply molecular docking simulations (e.g., AutoDock Vina) to study binding affinities with peroxisome proliferator-activated receptors (PPARs). Validate predictions with surface plasmon resonance (SPR) assays to measure real-time binding kinetics .

Methodological Guidance

Q. What quality assurance practices ensure reproducibility in PFAS studies?

- Interlaboratory Comparisons : Participate in proficiency testing programs (e.g., ASTM D7968-17).

- Data Transparency : Publish raw datasets alongside processed results in repositories like Zenodo.

- Protocol Harmonization : Follow ISO guidelines for PFAS analysis to align with global standards .

Q. How should researchers design longitudinal studies to assess chronic exposure effects?

- Cohort Selection : Stratify populations by exposure biomarkers (e.g., serum PFAS levels).

- Temporal Sampling : Collect samples at multiple time points to track bioaccumulation trends.

- Confounding Factors : Adjust for covariates like age, diet, and co-exposure to other PFAS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.